molecular formula C8H7NO3S B2559144 1-Isocyanato-4-methanesulfonylbenzene CAS No. 4418-85-3

1-Isocyanato-4-methanesulfonylbenzene

Cat. No.: B2559144
CAS No.: 4418-85-3
M. Wt: 197.21
InChI Key: CHQDWIYBVHWYTG-UHFFFAOYSA-N
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Description

1-Isocyanato-4-methanesulfonylbenzene is an organic compound with the molecular formula C8H7NO3S and a molecular weight of 197.21 g/mol . It is characterized by the presence of an isocyanate group (-N=C=O) and a methanesulfonyl group (-SO2CH3) attached to a benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

1-Isocyanato-4-methanesulfonylbenzene can be synthesized through several methods. One common synthetic route involves the reaction of 4-methanesulfonylphenylamine with phosgene (COCl2) under controlled conditions . The reaction typically proceeds as follows:

[ \text{4-Methanesulfonylphenylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial production methods may vary, but they generally involve similar reaction conditions with appropriate safety measures to handle toxic reagents like phosgene.

Chemical Reactions Analysis

1-Isocyanato-4-methanesulfonylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding derivatives.

    Polymerization: The isocyanate group can react with itself or other isocyanates to form polyureas or polyurethanes.

Common reagents and conditions used in these reactions include catalysts like dibutyltin dilaurate and solvents such as dichloromethane. Major products formed from these reactions depend on the specific reactants and conditions employed.

Scientific Research Applications

1-Isocyanato-4-methanesulfonylbenzene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through isocyanate chemistry, enabling the study of biological processes.

    Medicine: It is employed in the development of drug delivery systems and as a precursor in the synthesis of bioactive molecules.

    Industry: The compound is used in the production of polymers, coatings, and adhesives due to its reactivity with various functional groups.

Mechanism of Action

The mechanism of action of 1-isocyanato-4-methanesulfonylbenzene involves the reactivity of its isocyanate group. The isocyanate group can form covalent bonds with nucleophiles, such as amines and alcohols, through the formation of urea or carbamate linkages. This reactivity is exploited in various applications, including polymerization and biomolecule modification.

Comparison with Similar Compounds

1-Isocyanato-4-methanesulfonylbenzene can be compared with other similar compounds, such as:

    1-Isocyanato-4-nitrobenzene: This compound contains a nitro group (-NO2) instead of a methanesulfonyl group, leading to different reactivity and applications.

    1-Isocyanato-4-methylbenzene: This compound has a methyl group (-CH3) instead of a methanesulfonyl group, resulting in different chemical properties and uses.

The uniqueness of this compound lies in its combination of the isocyanate and methanesulfonyl groups, which confer specific reactivity and versatility in various chemical and industrial applications.

Properties

IUPAC Name

1-isocyanato-4-methylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c1-13(11,12)8-4-2-7(3-5-8)9-6-10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQDWIYBVHWYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4418-85-3
Record name 1-isocyanato-4-methanesulfonylbenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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